molecular formula C18H13F3N2O3 B7501229 1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide

1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide

Cat. No. B7501229
M. Wt: 362.3 g/mol
InChI Key: HRMLJUYJOMIZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide, also known as GSK690693, is a small molecule inhibitor of AKT, a protein kinase that plays a key role in regulating cell survival and growth. GSK690693 has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide works by blocking the activity of AKT, a protein kinase that plays a key role in regulating cell survival and growth. AKT is overactive in many types of cancer and promotes cell survival and growth. By inhibiting AKT, 1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide can induce cell death and slow down tumor growth.
Biochemical and Physiological Effects:
1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide has been shown to have significant antitumor activity in preclinical studies. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide works by blocking the activity of AKT, which is overactive in many types of cancer and promotes cell survival and growth. By inhibiting AKT, 1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide can induce cell death and slow down tumor growth.

Advantages and Limitations for Lab Experiments

1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide has several advantages as a tool compound for studying AKT signaling in cancer. The compound is highly selective for AKT and has been extensively characterized in preclinical studies. 1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, making it a valuable tool for studying the role of AKT in cancer. However, 1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide has some limitations, including its poor solubility and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide. One area of interest is the development of more potent and selective AKT inhibitors. Another area of interest is the combination of 1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide with other therapeutic agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanism of action of 1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide and its potential role in cancer treatment.

Synthesis Methods

1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves several key steps, including the formation of an isoquinoline core, introduction of a trifluoromethoxyphenyl group, and the addition of a carboxamide moiety. The final product is obtained through purification and isolation steps.

Scientific Research Applications

1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide works by blocking the activity of AKT, which is overactive in many types of cancer and promotes cell survival and growth. By inhibiting AKT, 1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide can induce cell death and slow down tumor growth.

properties

IUPAC Name

1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c19-18(20,21)26-15-8-4-2-6-12(15)10-22-17(25)14-9-11-5-1-3-7-13(11)16(24)23-14/h1-9H,10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMLJUYJOMIZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NCC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.